2-Methoxy-4-(trifluoromethoxy)benzylamine CAS number and chemical identifiers
2-Methoxy-4-(trifluoromethoxy)benzylamine CAS number and chemical identifiers
This guide provides an in-depth overview of 2-Methoxy-4-(trifluoromethoxy)benzylamine, a fluorinated benzylamine derivative of increasing interest in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Benzylamines
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is one of the most lipophilic substituents, a characteristic that can significantly improve a molecule's membrane permeability and overall bioavailability.[1] Furthermore, the high metabolic stability of the C-F bond often translates to a reduced rate of metabolic degradation, leading to an extended half-life of the compound in biological systems.[1]
2-Methoxy-4-(trifluoromethoxy)benzylamine belongs to a class of compounds that are valuable as key intermediates in the synthesis of more complex, biologically active molecules.[3] Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group on the benzene ring, provides a scaffold with distinct electronic and steric properties, making it an attractive building block for the development of novel therapeutic agents and agrochemicals.[3]
Chemical Identity and Properties
A precise understanding of a compound's chemical identifiers is fundamental for any research and development endeavor. The following table summarizes the key identifiers and properties for 2-Methoxy-4-(trifluoromethoxy)benzylamine.
| Identifier | Value | Source |
| CAS Number | 886761-62-2 | |
| IUPAC Name | [2-Methoxy-4-(trifluoromethoxy)phenyl]methanamine | Inferred from Nomenclature |
| Chemical Formula | C₉H₁₀F₃NO₂ | Calculated |
| Molecular Weight | 221.18 g/mol | Calculated |
| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CN | Inferred from Structure |
| InChI | InChI=1S/C9H10F3NO2/c1-14-8-5-6(15-9(10,11)12)3-2-7(8)4-13/h2-3,5H,4,13H2,1H3 | Inferred from Structure |
Synthesis Protocol: Reductive Amination
The most logical and widely employed method for the synthesis of benzylamines from their corresponding benzaldehydes is reductive amination.[4] This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced to the desired amine.
Underlying Principles of Reductive Amination
The reaction proceeds via the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. The choice of reducing agent is critical; it must be capable of selectively reducing the imine in the presence of the starting aldehyde. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] The addition of a catalytic amount of acid can accelerate the initial imine formation.
Experimental Workflow
The following is a representative, detailed protocol for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzylamine from its precursor, 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.
Materials:
-
2-Methoxy-4-(trifluoromethoxy)benzaldehyde
-
Ammonium formate
-
Methanol
-
Sodium borohydride
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-Methoxy-4-(trifluoromethoxy)benzaldehyde in methanol. Add an excess of ammonium formate. Heat the mixture to a temperature between 120°C and 170°C and stir for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the formation of the imine is complete, cool the reaction mixture to room temperature. Slowly add sodium borohydride portion-wise, ensuring the temperature does not rise significantly. Continue to stir the reaction at room temperature until the imine is fully reduced, as indicated by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Methoxy-4-(trifluoromethoxy)benzylamine.
Applications in Research and Development
Benzylamine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][6] The presence of the trifluoromethoxy group in 2-Methoxy-4-(trifluoromethoxy)benzylamine makes it a particularly interesting building block for compounds targeting the central nervous system, where lipophilicity is a key factor for crossing the blood-brain barrier.[3]
While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds with various biological activities. For instance, related methoxy- and trifluoromethyl-substituted phenyl analogues have been investigated for their herbicidal properties.[6][7] Furthermore, benzylamine scaffolds are integral to the development of a diverse range of therapeutic agents.[3]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4] Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The following diagram illustrates the standard safety protocol for handling chemical reagents of this nature.
Conclusion
2-Methoxy-4-(trifluoromethoxy)benzylamine is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique structural features, stemming from the strategic placement of methoxy and trifluoromethoxy groups, offer chemists a versatile building block for creating molecules with enhanced biological activity and improved pharmacokinetic properties. Adherence to rigorous synthesis protocols and safety procedures is essential when working with this and similar compounds to ensure both successful scientific outcomes and a safe research environment.
References
- Supporting Information for a scientific article.
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
Zhu, W., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
U.S. Environmental Protection Agency. 2-cyano-N-(prop-2-en-1-yl)acetamide Properties. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... [Link]
-
PubChem. 2-Acetamidoacrylic acid. [Link]
- Google Patents. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
-
Ashland. Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl. [Link]
-
PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Organic Syntheses. Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]
- Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
-
NIST. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. [Link]
-
MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. carlroth.com [carlroth.com]
- 5. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. tcichemicals.com [tcichemicals.com]
